molecular formula C8H7ClF3NO B1582588 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline CAS No. 403-61-2

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

Cat. No. B1582588
CAS RN: 403-61-2
M. Wt: 225.59 g/mol
InChI Key: KRJGYZGOFPUZRH-UHFFFAOYSA-N
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Description

“4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” is a chemical compound with the molecular formula C9H6ClF6NO2 . It is also known as "3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine" . This compound is used as an intermediate for the pesticide fluorourea .


Synthesis Analysis

The synthesis of “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether . This process occurs in an alkaline environment to obtain an intermediate, which then reacts with 2,6-difluorophenylacetonitrile to obtain the pure product .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” has been studied through both experimental and theoretical vibrational analysis, using Fourier Transform-Infrared and Fourier Transform-Raman techniques.


Physical And Chemical Properties Analysis

“4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” is a solid and insoluble in water . It has a boiling point of 294 °C, a density of 1.546, and a flash point of 131 °C .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Summary of Application: Compounds with similar structures to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline”, such as trifluoromethylpyridines, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
  • Methods of Application: The synthesis and applications of these compounds involve complex chemical reactions. The major use of these derivatives is in the protection of crops from pests .
  • Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

2. Organic Synthesis

  • Summary of Application: Compounds with similar structures to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” have been utilized in organic synthesis, serving as intermediates in the synthesis of complex molecules.
  • Methods of Application: Their unique reactive sites can be leveraged for building molecular frameworks, particularly in pharmaceuticals and agrochemicals.

3. Biological Applications

  • Summary of Application: Compounds similar to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline”, such as 2-(trifluoromethoxy)aniline, have been used in the synthesis of novel Schiff bases . These Schiff bases have shown a range of biological activities, including antibacterial, antifungal, antimalarial, anti-trypanosomal, and anti-HIV activities .
  • Methods of Application: The Schiff bases were synthesized by reacting 2-(trifluoromethoxy)aniline with different aromatic aldehydes . The pharmacological properties of the compounds were then investigated .
  • Results or Outcomes: The compounds showed good to moderate activity against a range of bacterial species and fungi . One compound showed greater antimalarial and anti-trypanosomal properties with very low to no cytotoxic effects against HeLa cells . All the tested compounds demonstrated good activity against HIV type-1 .

4. Pesticide Production

  • Summary of Application: 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is used as an intermediate for the pesticide fluorourea .
  • Methods of Application: The compound can be obtained by etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol .

5. Fourier-Transform Infrared and FT-Raman Spectra

  • Summary of Application: Compounds similar to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline”, such as 4-chloro-2-(trifluoromethyl)aniline, have been studied using Fourier-transform (FT) infrared and FT-Raman spectra .
  • Methods of Application: The compound was subjected to FT infrared and FT-Raman spectroscopic analysis .

6. Pesticide Synthesis

  • Summary of Application: Compounds similar to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline”, such as 2-{2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-1,3-cyclohexanedione, are used in the synthesis of pesticides like tembotrione .
  • Methods of Application: The compound can be obtained by reacting appropriate precursors .

properties

IUPAC Name

4-(2-chloro-1,1,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJGYZGOFPUZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303446
Record name 4-(2-chloro-1,1,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

CAS RN

403-61-2
Record name 403-61-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-chloro-1,1,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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